molecular formula C8H9ClN4 B1416510 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 72392-97-3

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1416510
CAS RN: 72392-97-3
M. Wt: 196.64 g/mol
InChI Key: SORYZUZFCWVNBT-UHFFFAOYSA-N
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Description

“6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . Its IUPAC name is this compound . The molecular weight of this compound is 196.64 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from 3-Chloro-6-hydrazinopyridazine and Cyclohexanone, O- (diethoxymethyl)oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.64 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Characterization

Recent studies have explored the synthesis and characterization of various pyridazine derivatives, including 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine. These compounds are synthesized and characterized using techniques like NMR, IR, mass spectral studies, and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also performed to assess the molecular properties, including HOMO-LUMO energy levels, energy gap, softness, and hardness (Sallam et al., 2021).

Biological Properties

Pyridazine derivatives have shown promising biological properties. For example, some derivatives have been evaluated for their anti-tumor and anti-inflammatory activities. This includes studies on their structure, lipophilicity, and potential as hypotension agents, demonstrating their diverse applications in medical research (Katrusiak et al., 2001).

Anti-Diabetic Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aimed at developing them as anti-diabetic medications. These compounds have been tested both in silico and in vitro for their insulinotropic activities, indicating their potential as anti-diabetic drugs (Bindu et al., 2019).

Antiviral Activity

Some newly synthesized triazolo[4,3‐b]pyridazine derivatives have been tested for their antiviral activity against hepatitis-A virus (HAV). This highlights the potential use of such compounds in developing new antiviral drugs (Shamroukh & Ali, 2008).

Cytotoxic Agents

Certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated as cytotoxic agents. They have been tested against various cancer cell lines, showing promising results as potential chemotherapeutic agents (Mamta et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential as a CDK2 inhibitor, given the findings from similar compounds . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYZUZFCWVNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (200 g, 1.38 mol) and isobutyryl chloride (175 mL, 1.66 mol) in 1,4-dioxane (2 L) was heated at about 90° C. overnight. The suspension was cooled to about 5° C. in an ice bath and then water (2 L) was added followed by slow addition of Na2CO3 (275 g, 2.59 mol). The resulting solution was extracted with DCM (3×1 L). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum overnight to give the title compound (255 g, 94%): LC/MS (Table 1, Method a) Rt=2.04 min; MS m/z: 197.1 (M+H)+.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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